![molecular formula C15H13NO5S B14428585 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol CAS No. 82635-25-4](/img/structure/B14428585.png)
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is an organic compound with a complex structure that includes a methyl group, a nitrophenyl group, and an ethenesulfonyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and nitrophenyl derivatives.
Applications De Recherche Scientifique
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 4-Methyl-2-nitrophenyl isocyanate
- 4-Methyl-2-nitrophenol
Uniqueness
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is unique due to the presence of both the ethenesulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications.
Propriétés
Numéro CAS |
82635-25-4 |
|---|---|
Formule moléculaire |
C15H13NO5S |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
4-methyl-2-[2-(4-nitrophenyl)ethenylsulfonyl]phenol |
InChI |
InChI=1S/C15H13NO5S/c1-11-2-7-14(17)15(10-11)22(20,21)9-8-12-3-5-13(6-4-12)16(18)19/h2-10,17H,1H3 |
Clé InChI |
OZMAGMUPNUGBSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



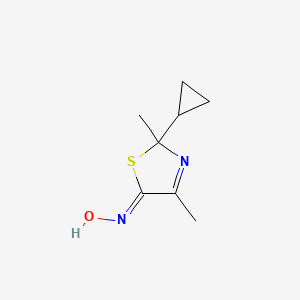
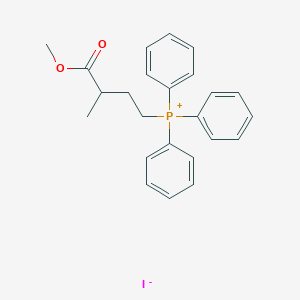
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
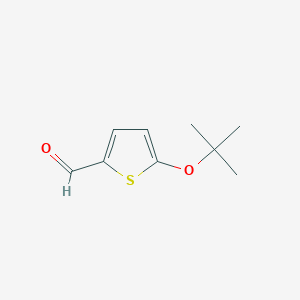
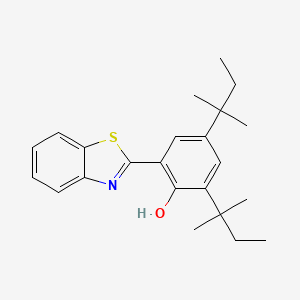
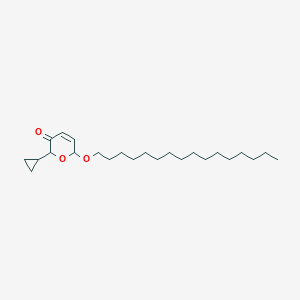
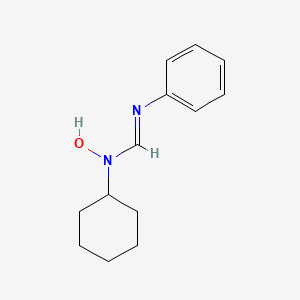
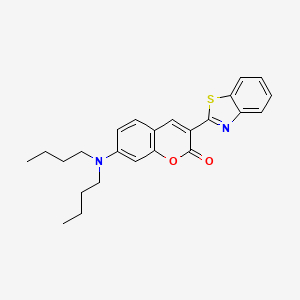
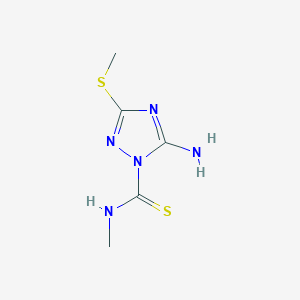
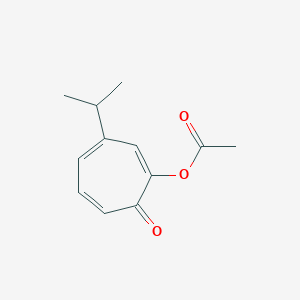
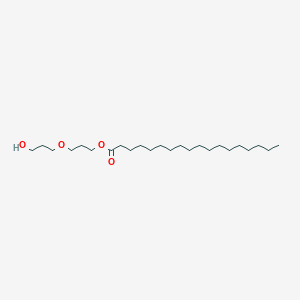
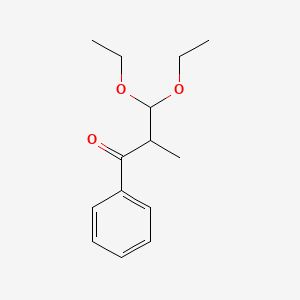
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
